molecular formula C14H15NO3 B8791809 2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 4113-64-8

2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8791809
CAS RN: 4113-64-8
M. Wt: 245.27 g/mol
InChI Key: KCKXMPQKCDLSNK-UHFFFAOYSA-N
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Patent
US07994163B2

Procedure details

Dissolve 1-bromo-4-methyl-2-pentanone (11.0 g, 61.4 mmol) and potassium phthalimide (11.9 g, 64.5 mmol) in toluene (60 mL) at room temperature under a nitrogen atmosphere. Heat the mixture to 100° C. and stir for 16 h. Cool the resulting slurry to room temperature, filter off solids, and concentrate the filtrate in vacuo to a solid. Purify the residue by chromatography on silica gel (40 g) eluting with hexane/EtOAc (1:1) to obtain the desired intermediate (3.6 g, 24%). MS (ES+) m/z: 246.3 (M+H)+.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:8])[CH2:4][CH:5]([CH3:7])[CH3:6].[C:9]1(=[O:19])[NH:13][C:12](=[O:14])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.[K]>C1(C)C=CC=CC=1>[CH3:6][CH:5]([CH3:7])[CH2:4][C:3](=[O:8])[CH2:2][N:13]1[C:9](=[O:19])[C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]1=[O:14] |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrCC(CC(C)C)=O
Name
Quantity
11.9 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the resulting slurry to room temperature
FILTRATION
Type
FILTRATION
Details
filter off solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography on silica gel (40 g)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CC(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.